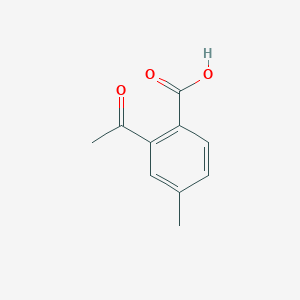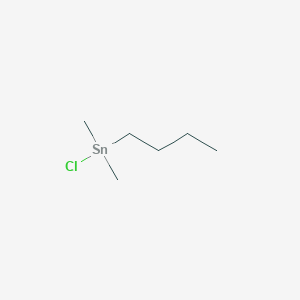
Synthalin A
Overview
Description
Synthalin, known by its preferred IUPAC name N,N′′′-(Decane-1,10-diyl)diguanidine, is a compound that was historically used as an oral anti-diabetic drug. Discovered in 1926, it was marketed in Europe by Schering AG of Berlin as a synthetic drug with insulin-like properties that could be taken orally. due to its toxicity to the liver and kidneys, it was withdrawn from the market in the early 1940s .
Mechanism of Action
Target of Action
Synthalin A primarily targets the alpha-cells within mammalian pancreatic islets . These cells are responsible for the secretion of glucagon , a hormone that increases circulating glucose levels by mobilizing glycogen .
Mode of Action
This compound acts as a potential pancreatic alpha-cell toxin to block glucagon secretion . This interaction results in a decrease in glucagon levels, thereby reducing the amount of circulating glucose .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucagon signaling pathway . By blocking the secretion of glucagon from alpha-cells, this compound prevents the mobilization of glycogen, which in turn reduces circulating glucose levels .
Pharmacokinetics
It’s known that this compound was an oral anti-diabetic drug , suggesting that it was absorbed through the gastrointestinal tract
Result of Action
The primary molecular effect of this compound’s action is the reduction of glucagon secretion from alpha-cells . This leads to a decrease in circulating glucose levels . On a cellular level, this compound causes damage to alpha-cells, with little or no damage to beta-cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the research on this compound was discontinued with the discovery of insulin , so our understanding of its action environment is limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthalin is synthesized by creating a polymethylene chain with a guanidine group at each end. The synthesis involves the reaction of decamethylene diamine with guanidine to form the diguanidine derivative. The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Synthalin would have involved large-scale synthesis using similar methods as described above, but with more stringent controls and purification steps to ensure the removal of any toxic by-products. The production would have been carried out in specialized facilities equipped to handle the chemicals and reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
Synthalin undergoes several types of chemical reactions, including:
Oxidation: Synthalin can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Synthalin can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Synthalin .
Scientific Research Applications
Synthalin has been the subject of much research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Synthalin has been studied for its unique chemical properties and potential as a precursor for other compounds.
Biology: Research has focused on its effects on biological systems, particularly its hypoglycemic effects.
Medicine: Synthalin was initially used as an anti-diabetic drug due to its insulin-like properties.
Comparison with Similar Compounds
Synthalin can be compared with other similar compounds, such as:
Spermine: A polyamine involved in cellular metabolism.
Arginylglycylaspartic acid: A peptide with various biological functions.
Dibutylhexamethylenediamine: A compound with structural similarities to Synthalin.
Synthalin’s uniqueness lies in its specific structure and its historical use as an oral anti-diabetic drug. Unlike other compounds, Synthalin was specifically designed to mimic insulin’s effects while being orally administrable .
Properties
IUPAC Name |
2-[10-(diaminomethylideneamino)decyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H4,13,14,17)(H4,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZMUVKANAPKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=C(N)N)CCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
301-15-5 (di-hydrochloride) | |
| Record name | Synthalin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50911935 | |
| Record name | N,N'-Decane-1,10-diyldiguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-23-9 | |
| Record name | N,N′′′-1,10-Decanediylbis[guanidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Synthalin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Decane-1,10-diyldiguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'''-1,10-decanediylbisguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-DIGUANIDINODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEA6Y34XYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



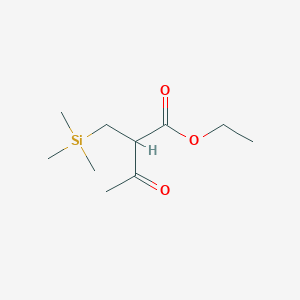
![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
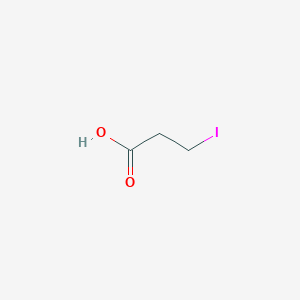

pyrimidin-2-one](/img/structure/B93888.png)
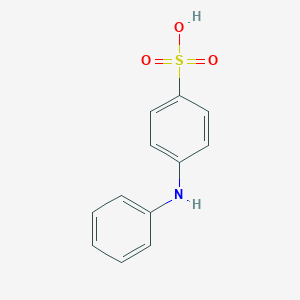
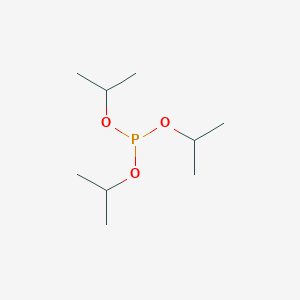
![(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B93895.png)


